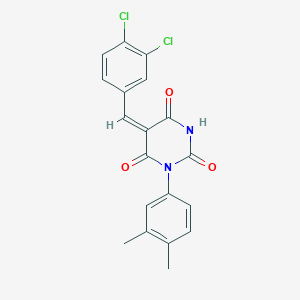![molecular formula C19H21ClO4 B5138311 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde](/img/structure/B5138311.png)
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde, also known as CMPEB, is a chemical compound that has been widely studied for its potential therapeutic applications.
作用機序
The mechanism of action of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage. In addition, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde is its potential therapeutic applications in the treatment of neurological disorders. It has been shown to have neuroprotective effects and to inhibit the aggregation of amyloid-beta. However, one of the limitations of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde. One direction is to investigate its potential therapeutic applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to explore its mechanism of action in more detail, particularly its effects on various signaling pathways in the brain. Furthermore, the development of more water-soluble derivatives of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde could improve its pharmacokinetic properties and increase its potential as a therapeutic agent.
In conclusion, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde is a chemical compound that has been widely studied for its potential therapeutic applications in the treatment of neurological disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde as a therapeutic agent.
合成法
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde can be synthesized through a multi-step process starting from 4-chloro-3-methylphenol and 3-ethoxybenzaldehyde. The synthesis involves the use of various reagents and catalysts, such as sodium hydroxide, potassium carbonate, and palladium on carbon. The final product is obtained through purification and recrystallization.
科学的研究の応用
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and to inhibit the aggregation of amyloid-beta, which is a hallmark of Alzheimer's disease. In addition, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde has been found to have anti-inflammatory and anti-oxidant properties.
特性
IUPAC Name |
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO4/c1-3-22-19-12-15(13-21)5-8-18(19)24-10-4-9-23-16-6-7-17(20)14(2)11-16/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYCXQARXCHNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCCOC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5138235.png)
![(9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)(2-thienyl)methanone hydrobromide](/img/structure/B5138248.png)
![5-bromo-4-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5138255.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5138256.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5138264.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5138278.png)
![N-(4-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5138291.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138305.png)

![[4-bromo-2-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5138315.png)
![4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138322.png)
![N-(3-methoxypropyl)-N'-[3-(methylthio)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5138328.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5138333.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138338.png)